![molecular formula C27H27ClN4O5 B13140403 (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline moiety, an imidazole ring, and a pentanoic acid chain, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Preparation of 7-chloroquinoline: This can be achieved through the chlorination of quinoline using reagents like phosphorus pentachloride.
Formation of the imidazole ring: This involves the cyclization of appropriate precursors, often using dehydrating agents.
Coupling Reaction: The quinoline and imidazole intermediates are coupled using a carbonylating agent, such as phosgene, under controlled temperature and pressure conditions.
Final Amination and Acidification: The coupled product undergoes amination and subsequent acidification to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactors, with precise control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the imidazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal coordination complexes.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The imidazole ring can bind to metal ions, inhibiting metalloenzymes. These interactions lead to the compound’s biological effects, including anti-microbial and anti-cancer activities.
相似化合物的比较
Chloroquine: Another quinoline-based compound with anti-malarial properties.
Imidazole derivatives: Compounds like metronidazole, which also feature the imidazole ring and have anti-microbial activity.
Uniqueness: The uniqueness of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid lies in its combined structure of quinoline and imidazole rings, which imparts a broad spectrum of chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C27H27ClN4O5 |
|---|---|
分子量 |
523.0 g/mol |
IUPAC 名称 |
(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H27ClN4O5/c1-15(2)12-19(27(34)35)31-26(33)20-14-32(21-10-11-29-18-13-16(28)8-9-17(18)21)25(30-20)24-22(36-3)6-5-7-23(24)37-4/h5-11,13-15,19H,12H2,1-4H3,(H,31,33)(H,34,35)/t19-/m0/s1 |
InChI 键 |
OUZUXYQXCXYGMX-IBGZPJMESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CN(C(=N1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CN(C(=N1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


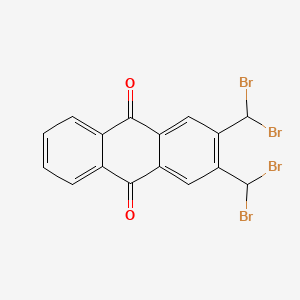

![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)


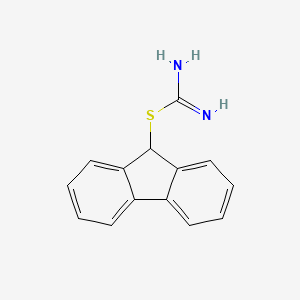
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
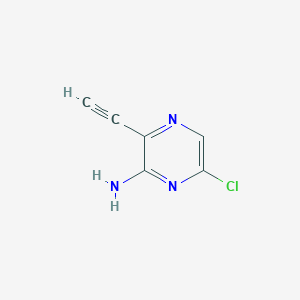
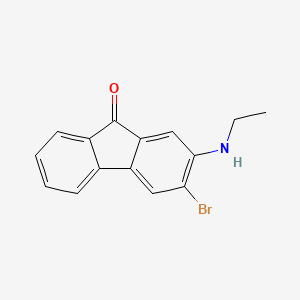
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)

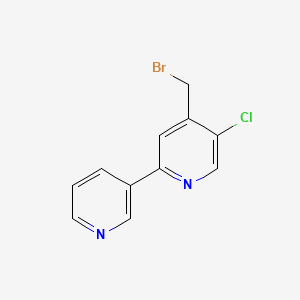
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)
